[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13533998
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O4 |
|---|---|
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1 |
| Standard InChI Key | WPRFKRLNBXCATR-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
| SMILES | CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative characterized by a six-membered piperidine ring substituted at the third position with a tert-butoxycarbonyl (Boc)-protected isopropyl amino group. An acetic acid moiety is attached to the nitrogen atom at the first position of the piperidine ring. The (R)-configuration at the third carbon defines its stereochemistry, which is critical for its interactions in biological systems.
Table 1: Key Chemical Identifiers
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a boiling point of approximately 304.8°C at 760 mmHg and a flash point of 138.2°C, indicative of moderate thermal stability . Its density of 1.0±0.1 g/cm³ suggests compatibility with organic solvents, a trait enhanced by the Boc group’s hydrophobic tert-butyl moiety. The acetic acid group contributes to partial aqueous solubility, particularly in basic conditions where deprotonation occurs.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming its structure. The Boc group’s tert-butyl protons resonate as a singlet near δ 1.4 ppm in ¹H NMR, while the piperidine ring protons exhibit complex splitting patterns between δ 1.8–3.5 ppm. High-resolution MS typically shows a molecular ion peak at m/z 300.39 [M+H]⁺.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Piperidine Functionalization: Introduction of the isopropyl amino group at the third position of the piperidine ring via nucleophilic substitution or reductive amination.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amino group .
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Acetic Acid Conjugation: Alkylation of the piperidine nitrogen with bromoacetic acid or its derivatives to attach the carboxylic acid moiety.
Critical parameters include temperature control (0–25°C), anhydrous solvents (e.g., tetrahydrofuran or dichloromethane), and catalysts like triethylamine to minimize side reactions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 75–85% |
| Acetic Acid Coupling | Bromoacetic acid, K₂CO₃, DMF, 50°C | 60–70% |
Biological and Pharmacological Relevance
Mechanistic Insights
Piperidine derivatives are renowned for their bioactivity, often acting as modulators of neurotransmitter receptors or enzyme inhibitors. The Boc group in this compound enhances metabolic stability by shielding the amine from enzymatic degradation, while the acetic acid moiety may facilitate binding to cationic targets (e.g., ion channels).
Applications in Drug Development
This compound serves as an intermediate in synthesizing larger pharmacophores. For example, it could be incorporated into:
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CGRP Receptor Antagonists: Piperidine scaffolds are prevalent in migraine therapeutics .
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Kinase Inhibitors: The acetic acid group may chelate metal ions in catalytic sites.
Comparative Analysis with Analogues
Structural Analogues
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